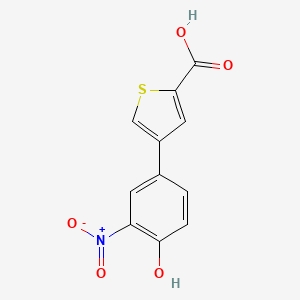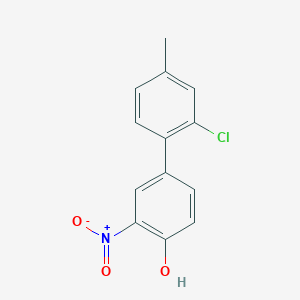
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% (4-CMPN) is a nitrophenol compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 110-112°C and a density of 1.5 g/cm3. The compound is soluble in most organic solvents, such as ethanol, methanol, and dimethyl sulfoxide. 4-CMPN is a versatile compound that has been used in a variety of scientific research applications, including as an inhibitor of protein kinases and as a ligand for metal-organic frameworks.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, such as the c-Abl tyrosine kinase, and as a ligand for metal-organic frameworks. It has also been used as an antioxidant in organic synthesis and as a reagent in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% is dependent on its application. As an inhibitor of protein kinases, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% binds to the active site of the enzyme, blocking its activity. As a ligand for metal-organic frameworks, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% binds to the metal ions in the framework, forming a complex. As an antioxidant, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% helps to scavenge free radicals, preventing them from causing oxidative damage to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% are dependent on its application. As an inhibitor of protein kinases, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can reduce the activity of the target enzyme, leading to changes in cell signaling pathways. As a ligand for metal-organic frameworks, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can form complexes with the metal ions, leading to changes in the structure and properties of the framework. As an antioxidant, 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can scavenge free radicals, preventing them from causing oxidative damage to other molecules.
Advantages and Limitations for Lab Experiments
The use of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% in lab experiments has several advantages. It is a relatively inexpensive compound, and is readily available from commercial suppliers. It is also a relatively stable compound, and is soluble in most organic solvents, making it easy to work with in the lab. The main limitation of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% is that it is a relatively weak inhibitor of protein kinases, so it may not be suitable for use in experiments where a stronger inhibitor is required.
Future Directions
The use of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% in scientific research applications is likely to continue to grow in the future. Further research is needed to explore its potential as a ligand for metal-organic frameworks, and its ability to act as an antioxidant in organic synthesis. Additionally, research is needed to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% as an inhibitor of other protein kinases, and to develop more potent inhibitors. Finally, further research is needed to explore the potential of 4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% as a therapeutic agent, as it has shown promise as an anti-cancer agent in animal models.
Synthesis Methods
4-(3-Chloro-2-methylphenyl)-2-nitrophenol, 95% can be synthesized through the reaction of 3-chloro-2-methylphenol with nitric acid in the presence of sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The reaction produces a yellow-orange solution, which is then filtered and concentrated to yield a white crystalline solid. The solid is then washed with water and dried to yield the desired product.
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-10(3-2-4-11(8)14)9-5-6-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQZQAXEIOIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686275 |
Source


|
| Record name | 3'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-nitrophenol | |
CAS RN |
1261923-69-6 |
Source


|
| Record name | 3'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)